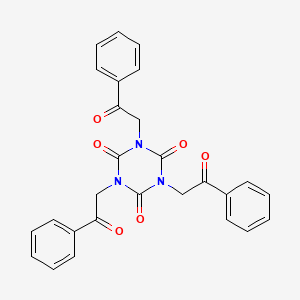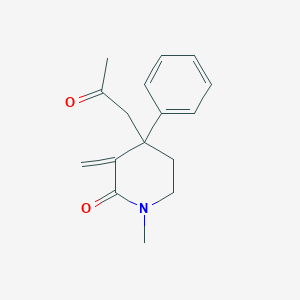
Diethyl 3-formyl-4-hydroxyheptanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 3-formyl-4-hydroxyheptanedioate is an organic compound with the molecular formula C11H18O6. It is characterized by the presence of a formyl group, a hydroxyl group, and two ester groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Diethyl 3-formyl-4-hydroxyheptanedioate can be synthesized through a multi-step process involving the esterification of heptanedioic acid followed by formylation and hydroxylation reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification processes using efficient catalysts and optimized reaction conditions to ensure high yield and cost-effectiveness. Continuous flow reactors and automated systems can be employed to enhance production efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: Diethyl 3-formyl-4-hydroxyheptanedioate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like alkoxides and amines can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Diethyl 3-carboxy-4-hydroxyheptanedioate.
Reduction: Diethyl 3-hydroxymethyl-4-hydroxyheptanedioate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Diethyl 3-formyl-4-hydroxyheptanedioate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving ester and hydroxyl groups.
Industry: Used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of diethyl 3-formyl-4-hydroxyheptanedioate involves its interaction with various molecular targets. The formyl and hydroxyl groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biochemical pathways. The ester groups can undergo hydrolysis, releasing active intermediates that further interact with biological targets .
Comparaison Avec Des Composés Similaires
Diethyl malonate: Similar ester structure but lacks the formyl and hydroxyl groups.
Diethyl 2-formylsuccinate: Contains a formyl group but differs in the overall carbon skeleton.
Diethyl 4-hydroxy-2-oxoglutarate: Contains a hydroxyl group and an oxo group, differing in functional group arrangement.
Propriétés
Numéro CAS |
61274-55-3 |
|---|---|
Formule moléculaire |
C12H20O6 |
Poids moléculaire |
260.28 g/mol |
Nom IUPAC |
diethyl 3-formyl-4-hydroxyheptanedioate |
InChI |
InChI=1S/C12H20O6/c1-3-17-11(15)6-5-10(14)9(8-13)7-12(16)18-4-2/h8-10,14H,3-7H2,1-2H3 |
Clé InChI |
ZPNVQGHSOUAWGM-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCC(C(CC(=O)OCC)C=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


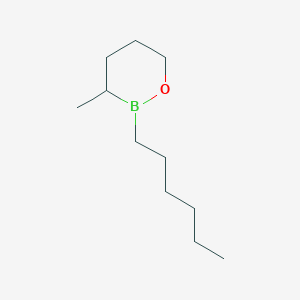

![1-Methoxy-4-[3-methyl-2-(phenylsulfanyl)but-1-en-1-yl]benzene](/img/structure/B14586871.png)


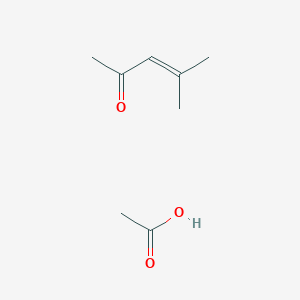
![N-{2-[(E)-Phenyldiazenyl]ethyl}aniline](/img/structure/B14586902.png)
![6-Heptyloctahydropyrrolo[1,2-a]pyrimidine](/img/structure/B14586907.png)
![Ethyl {[(4-chloro-2-nitrophenyl)methyl]sulfamoyl}acetate](/img/structure/B14586913.png)
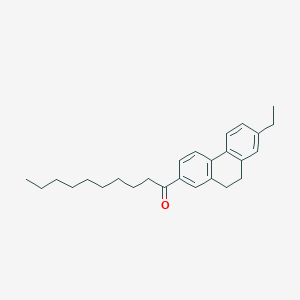
![Prop-2-en-1-yl [1,1'-biphenyl]-2-carboxylate](/img/structure/B14586926.png)
![Phenyl 2-[(2,4-dichlorophenoxy)acetyl]hydrazine-1-carboxylate](/img/structure/B14586932.png)
